3,3',5-Triiodo-L-thyronine-13C6
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Overview
Description
3,3’,5-Triiodo-L-thyronine-13C6: is a stable isotope-labeled compound of 3,3’,5-Triiodo-L-thyronine, commonly known as T3. This compound is a thyroid hormone that plays a crucial role in regulating various physiological processes, including metabolism, growth, and development. The stable isotope labeling with carbon-13 (13C) makes it particularly useful in scientific research, especially in the fields of biochemistry and pharmacology .
Mechanism of Action
Target of Action
The primary target of 3,3’,5-Triiodo-L-thyronine-13C6, also known as T3, is the thyroid hormone receptor (TR), which exists in two forms: TRα and TRβ . These receptors play a crucial role in regulating various physiological processes, including growth, development, metabolism, body temperature, and heart rate .
Mode of Action
T3 interacts with its targets, the TRα and TRβ receptors, by binding to them . This binding initiates the thyroid hormone activity, which involves the translocation of the hormone-receptor complex into the nucleus where it binds to its DNA recognition sequence . This interaction results in changes in gene expression, leading to the regulation of various physiological processes .
Biochemical Pathways
T3 affects several biochemical pathways. It increases the rates of protein synthesis and stimulates the breakdown of cholesterol . It also enhances the levels of numerous metabolic enzymes such as hexokinase, liver glucose 6-phosphatase, and mitochondrial enzymes for oxidative phosphorylation . Furthermore, T3 positively regulates the hepatic FGF21 expression .
Result of Action
The action of T3 at the molecular and cellular level results in a variety of effects. It stimulates respiratory activity at the mitochondrial level , regulates cell differentiation and protein expression , and affects embryonic development . In hypothyroidism patients, T3 enhances mood and neuropsychological function .
Action Environment
The action, efficacy, and stability of 3,3’,5-Triiodo-L-thyronine-13C6 can be influenced by various environmental factors. For instance, stress conditions can lead to the production of more reverse T3 (rT3), a biologically inactive form of T3, which inhibits the desirable conversion of thyroxine (T4) to T3 . Other factors such as diet, age, and health status can also impact the action of T3, but specific details related to 3,3’,5-Triiodo-L-thyronine-13C6 would require further investigation.
Biochemical Analysis
Biochemical Properties
3,3’,5-Triiodo-L-thyronine-13C6 interacts with various enzymes, proteins, and other biomolecules. It stimulates the metabolic breakdown of glucose, fats, and proteins by enhancing the levels of numerous metabolic enzymes such as hexokinase, liver glucose 6-phosphatase, and mitochondrial enzymes for oxidative phosphorylation .
Cellular Effects
3,3’,5-Triiodo-L-thyronine-13C6 has significant effects on various types of cells and cellular processes. It influences cell function by regulating cell differentiation and protein expression . It also stimulates respiratory activity at the mitochondrial level .
Molecular Mechanism
The molecular mechanism of action of 3,3’,5-Triiodo-L-thyronine-13C6 involves binding to its receptor, followed by translocation of the complex into the nucleus where it binds to its DNA recognition sequence . This interaction initiates thyroid hormone activity, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it stimulates respiratory activity at the mitochondrial level .
Metabolic Pathways
3,3’,5-Triiodo-L-thyronine-13C6 is involved in various metabolic pathways. It stimulates the metabolic breakdown of glucose, fats, and proteins by enhancing the levels of numerous metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5-Triiodo-L-thyronine-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of 3,3’,5-Triiodo-L-thyronine. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of the isotope. For instance, the compound can be synthesized by reacting labeled phenol derivatives with iodine and other reagents under controlled conditions .
Industrial Production Methods: Industrial production of 3,3’,5-Triiodo-L-thyronine-13C6 typically involves large-scale synthesis using automated systems and reactors. The process includes the preparation of labeled precursors, followed by iodination and purification steps to obtain the final product. The use of advanced chromatographic techniques ensures the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,3’,5-Triiodo-L-thyronine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atoms or other functional groups.
Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like iodine, bromine.
Major Products: The major products formed from these reactions include various iodinated derivatives and deiodinated compounds, which can be further analyzed for their biological activity and stability .
Scientific Research Applications
Chemistry: In chemistry, 3,3’,5-Triiodo-L-thyronine-13C6 is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The stable isotope labeling allows for precise quantification and structural analysis of the compound .
Biology: In biological research, this compound is used to study thyroid hormone metabolism and its effects on cellular processes. It helps in understanding the role of thyroid hormones in growth, development, and metabolic regulation .
Medicine: In medicine, 3,3’,5-Triiodo-L-thyronine-13C6 is used in diagnostic assays to measure thyroid hormone levels in patients. It is also used in research to develop new therapeutic agents targeting thyroid-related disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a quality control standard in the manufacturing of thyroid hormone-related products .
Comparison with Similar Compounds
3,3’,5-Triiodo-L-thyronine (T3): The non-labeled version of the compound.
L-Thyroxine (T4): Another thyroid hormone with four iodine atoms.
Reverse T3 (rT3): An inactive form of T3 produced during stress
Uniqueness: The uniqueness of 3,3’,5-Triiodo-L-thyronine-13C6 lies in its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it an invaluable tool in understanding the detailed mechanisms of thyroid hormone action and metabolism .
Properties
CAS No. |
1217843-81-6 |
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Molecular Formula |
C15H12I3NO4 |
Molecular Weight |
656.932 |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1+1,2+1,6+1,8+1,9+1,13+1 |
InChI Key |
AUYYCJSJGJYCDS-DGAVPSMWSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Synonyms |
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine-13C6; Liothyronine-13C6; T3; L-T3-13C6; 3,3’,5-Triiodothyronine-13C6; T3 (Hormone)-13C6; Tresitope-13C6; Triiodothyronine-13C6; |
Origin of Product |
United States |
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